N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with a complex molecular structure that includes an ethoxyphenyl group, a triazole ring, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
Property | Details |
---|---|
Molecular Formula | C20H21N5O2S |
IUPAC Name | This compound |
InChI Key | InChI=1S/C20H21N5O2S/c1-3-12... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its role in inhibiting enzymes and receptors involved in various metabolic pathways. The mechanism may involve:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, potentially affecting pathways related to cell proliferation and apoptosis.
- Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that influence cellular behavior.
Antiviral Properties
Recent studies have indicated that triazole derivatives exhibit significant antiviral activities. For instance, compounds similar to this compound have been evaluated for their efficacy against various viruses.
In a comparative study involving heterocyclic compounds, certain derivatives demonstrated potent inhibition against herpes simplex virus (HSV) replication in Vero cells, achieving over 90% inhibition at specific concentrations . This suggests that compounds with a triazole framework may be promising candidates for antiviral drug development.
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives with triazole rings have shown varying degrees of antiproliferative activity across different cancer cell lines. Studies report IC50 values ranging from low micromolar concentrations (0.80 - 2.27 μM) against HeLa cells and other cancer types .
Study 1: Antiviral Activity
In a study assessing the antiviral efficacy of triazole derivatives, the compound was tested against several viral strains. Results indicated that certain modifications to the triazole structure enhanced antiviral potency significantly:
Compound | Virus Tested | CC50 (μM) | IC50 (μM) |
---|---|---|---|
Compound A | HSV | 600 | 6.0 |
Compound B | CV-B4 | 17 | 4.5 |
These findings support the hypothesis that structural variations can lead to significant differences in biological activity.
Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative effects of triazole-containing compounds against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.80 |
MDA-MB-231 | >10 |
HT-29 | 3.42 |
This data illustrates the varying effectiveness of these compounds based on structural modifications and the specific cancer type being targeted.
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-13-25-19(15-9-11-21-12-10-15)23-24-20(25)28-14-18(26)22-16-7-5-6-8-17(16)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) |
InChI Key |
BNTAIZDZSUFBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Origin of Product |
United States |
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